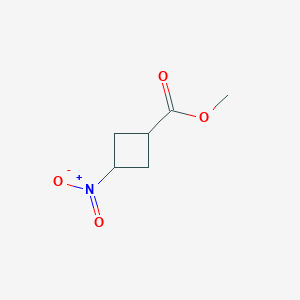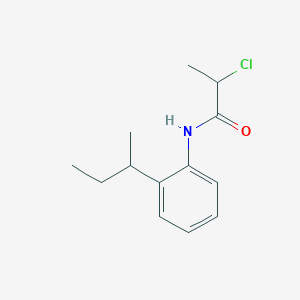![molecular formula C15H22N4O2 B2676854 N-[2-[(1-Cyclohexylpyrazol-4-yl)amino]-2-oxoethyl]-N-methylprop-2-enamide CAS No. 2361873-84-7](/img/structure/B2676854.png)
N-[2-[(1-Cyclohexylpyrazol-4-yl)amino]-2-oxoethyl]-N-methylprop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Antitumor and Antimicrobial Activities
Enaminones, structurally related to N-[2-[(1-Cyclohexylpyrazol-4-yl)amino]-2-oxoethyl]-N-methylprop-2-enamide, have been synthesized and studied for their potential antitumor and antimicrobial activities. The synthesis of novel N-arylpyrazole-containing enaminones and their derivatives has demonstrated cytotoxic effects against human breast and liver carcinoma cell lines, showcasing inhibition effects comparable to those of standard treatments. Furthermore, selected compounds exhibited antimicrobial activity against various pathogens, highlighting their potential for development into novel therapeutics (S. Riyadh, 2011).
Anticonvulsant Properties
The crystal structures of anticonvulsant enaminones, related to the chemical compound , have been determined, revealing their potential therapeutic applications in treating convulsions. The study of these compounds provides insights into their molecular interactions and structural conformations, which are crucial for their anticonvulsant properties (M. Kubicki, H. Bassyouni, P. W. Codding, 2000).
Anticancer and Anti-inflammatory Agents
Research on pyrazolopyrimidines derivatives, structurally similar to the compound , has led to the synthesis of novel compounds with significant anticancer and anti-5-lipoxygenase activities. These compounds were evaluated for their cytotoxic effects on cancer cell lines and their ability to inhibit 5-lipoxygenase, an enzyme associated with inflammatory processes. The structure-activity relationship analysis provided insights into the potential therapeutic applications of these compounds (A. Rahmouni et al., 2016).
Synthesis of DNA-Recognizing Polyamides
A convenient method for synthesizing polyamides containing specific functional groups has been developed. These polyamides, which include DNA-recognizing elements, show promise in targeted gene regulation and therapeutic interventions. The method allows for the efficient construction of complex polyamides without the need for amino protection and deprotection steps, facilitating the creation of molecules that can specifically bind to DNA sequences (J. Xiao et al., 2000).
Anti-Influenza Virus Activity
Benzamide-based 5-aminopyrazoles and their derivatives have been synthesized and evaluated for their antiviral activities against the influenza A virus (H5N1). Some of these compounds showed significant viral reduction, indicating their potential as antiavian influenza virus agents. This research demonstrates the versatility of the core chemical structure in generating biologically active compounds that can be tuned to target specific viral pathogens (A. Hebishy, Hagar T. Salama, G. Elgemeie, 2020).
Safety and Hazards
properties
IUPAC Name |
N-[2-[(1-cyclohexylpyrazol-4-yl)amino]-2-oxoethyl]-N-methylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O2/c1-3-15(21)18(2)11-14(20)17-12-9-16-19(10-12)13-7-5-4-6-8-13/h3,9-10,13H,1,4-8,11H2,2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGMLMGXIVBZMHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=CN(N=C1)C2CCCCC2)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

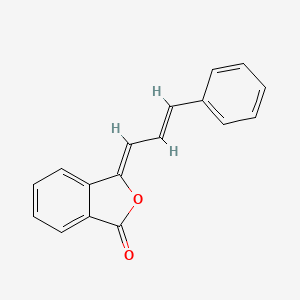

![2-[1-(aminomethyl)cyclobutyl]acetic Acid](/img/structure/B2676774.png)
![N-(1-cyanocyclopentyl)-2-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]acetamide](/img/structure/B2676776.png)

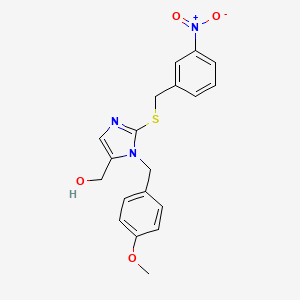
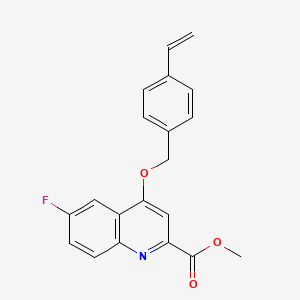
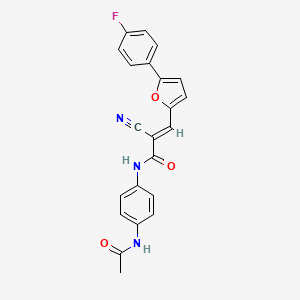

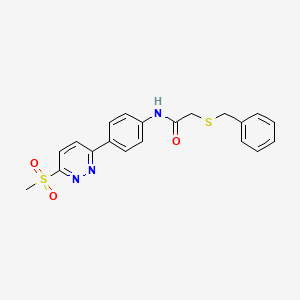
![4,5-dihydro-1H,3H-[1,4]oxazepino[4,3-a]benzimidazol-4-ol](/img/structure/B2676787.png)

